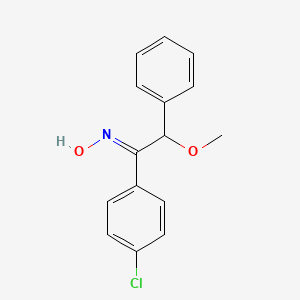

1-(4-Chlorophenyl)-2-methoxy-2-phenyl-1-ethanone oxime

Descripción general

Descripción

Oximes are a class of organic compounds that belong to the imines . They have a general formula RR’C=N−OH, where R and R’ can be an organic side-chain or hydrogen . Oximes are known for their anti-inflammatory, antimicrobial, antioxidant, and anticancer activities .

Synthesis Analysis

Oxime esters can be prepared using two-step procedures: the formation of aldoximes and ketoximes via reactions of aldehydes or ketones with NH2OH, followed by esterification of oximes with carboxylic acids . A visible-light-mediated three-component reaction for synthesis of oxime esters has also been reported .Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques such as X-ray Diffraction (XRD), Fourier Transform Raman (FT-Raman), Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR), and Ultraviolet-visible (UV–Vis) spectroscopy .Chemical Reactions Analysis

Oximes are useful scaffolds in many organic chemistry transformations . They are known for their ability to participate in various reactions such as C–C bond cleavage, cyanoalkylation, hydroesterification, cross coupling, sulfonylamination, and cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using computational methods . These properties include geometrical entities, electronic properties, and chemical reactivity viewpoints .Aplicaciones Científicas De Investigación

Anticancer Potential

Oximes, including “1-(4-Chlorophenyl)-2-methoxy-2-phenyl-1-ethanone oxime”, have been studied for their significant roles as potential anticancer therapeutics . Many oximes are kinase inhibitors and have been shown to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and multiple receptor and non-receptor tyrosine kinases .

Anti-Inflammatory Activity

These compounds have also been reported to have anti-inflammatory potential . For instance, oral dosing with (E)-1-(4-((1 R,2 S,3 R)-1,2,3,4-tetrahydroxybutyl)-1 H-imidazol-2-yl)ethanone oxime resulted in a decrease in circulating lymphocytes, decreased hind limb swelling, and reduced circulating anti-type II collagen antibodies in a mouse model of rheumatoid arthritis .

Antibacterial Properties

Over the last twenty years, a large number of oximes have been reported with useful pharmaceutical properties, including compounds with antibacterial activities .

Anti-Arthritis Activity

Some oximes have shown potential in the treatment of arthritis . They have been found to decrease hind limb swelling and reduce circulating anti-type II collagen antibodies in animal models .

Anti-Stroke Activities

Oximes have also been studied for their potential anti-stroke activities . They have been found to inhibit several kinases that play crucial roles in stroke pathology .

Nonlinear Optics Applications

Although not directly related to “1-(4-Chlorophenyl)-2-methoxy-2-phenyl-1-ethanone oxime”, a similar compound, 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP), has been studied for its potential applications in nonlinear optics . The static and dynamic polarizability of CPP was found to be many-fold higher than that of urea .

Mecanismo De Acción

Target of Action

Oximes in general are known to interact with various enzymes and receptors in the body .

Mode of Action

Oximes, such as 1-(4-Chlorophenyl)-2-methoxy-2-phenyl-1-ethanone oxime, are typically generated by the reaction of hydroxylamine with aldehydes or ketones . The nitrogen atom in the oxime acts as a nucleophile, reacting with the partially positive carbon atom in the carbonyl group . This reaction forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The formation of oximes is known to involve the reaction of hydroxylamine with aldehydes or ketones .

Pharmacokinetics

Oximes in general are known to be poorly soluble in water , which could impact their absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The formation of oximes from aldehydes or ketones is a well-known reaction in organic chemistry .

Action Environment

The action of 1-(4-Chlorophenyl)-2-methoxy-2-phenyl-1-ethanone oxime, like other oximes, can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of formation of oximes . Additionally, the presence of other reactive species can also influence the reaction .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(NE)-N-[1-(4-chlorophenyl)-2-methoxy-2-phenylethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c1-19-15(12-5-3-2-4-6-12)14(17-18)11-7-9-13(16)10-8-11/h2-10,15,18H,1H3/b17-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIGKMUIRGDAEF-SAPNQHFASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1)C(=NO)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(C1=CC=CC=C1)/C(=N/O)/C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201323982 | |

| Record name | (NE)-N-[1-(4-chlorophenyl)-2-methoxy-2-phenylethylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201323982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666223 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(4-Chlorophenyl)-2-methoxy-2-phenyl-1-ethanone oxime | |

CAS RN |

74613-68-6 | |

| Record name | (NE)-N-[1-(4-chlorophenyl)-2-methoxy-2-phenylethylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201323982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

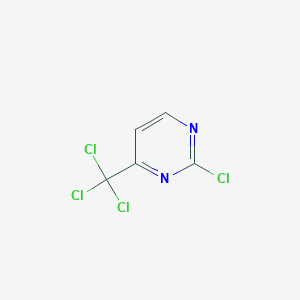

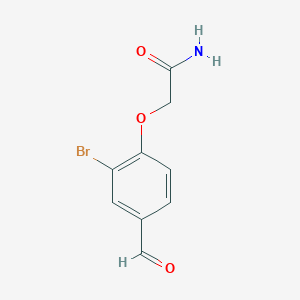

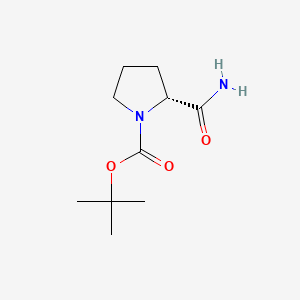

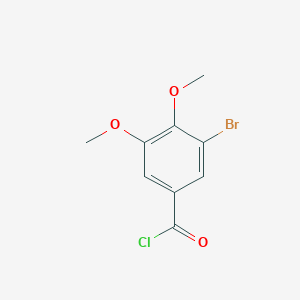

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

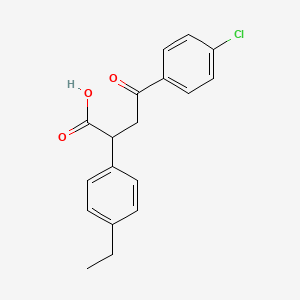

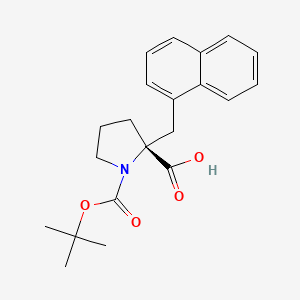

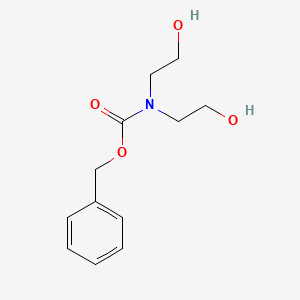

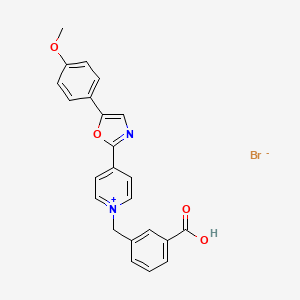

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]hept-5-ene-2-sulfonyl fluoride](/img/structure/B3038025.png)

![(E)-2-Methyl-2-butenedioic acid 4-ethyl 1-[(1R,1alpha,5S)-8-methyl-6alpha-[(3-methyl-1-oxo-2-butenyl)oxy]-8-azabicyclo[3.2.1]octan-3beta-yl] ester](/img/structure/B3038032.png)

![2-[(4-Chlorobenzyl)oxy]naphthalene-1-carbaldehyde](/img/structure/B3038044.png)